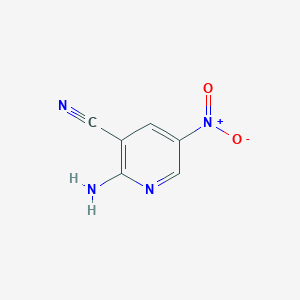

2-Amino-5-nitronicotinonitrile

Description

Properties

IUPAC Name |

2-amino-5-nitropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-2-4-1-5(10(11)12)3-9-6(4)8/h1,3H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYPWAYUKRVTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282712 | |

| Record name | 2-Amino-5-nitro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31309-11-2 | |

| Record name | 2-Amino-5-nitro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31309-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-nitronicotinonitrile typically involves the nitration of 2-amino-5-nitropyridine. One common method includes the reaction of 2-amino-5-nitropyridine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitronicotinonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of 2,5-diaminonicotinonitrile.

Substitution: Formation of various substituted nicotinonitrile derivatives

Scientific Research Applications

Medicinal Chemistry

2.1 Antimicrobial Activity

Research indicates that 2-amino-5-nitronicotinonitrile exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For example, a study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their viability in clinical applications.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| S. aureus | 16 | |

| C. albicans | 64 |

2.2 Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. For instance, one study reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines.

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Table 2: Properties of Polymers Incorporating this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polyethylene | 80 | 20 |

| Modified with this compound | 120 | 35 |

3.2 Dye Production

Another application lies in the dye industry, where derivatives of this compound are utilized as intermediates in producing azo dyes. These dyes are essential for coloring textiles and plastics due to their vibrant colors and stability.

Case Studies

4.1 Case Study on Antimicrobial Application

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of synthesized derivatives of this compound against multidrug-resistant strains of bacteria. The results showed that certain modifications significantly enhanced activity, highlighting the potential for developing new treatments against resistant infections.

4.2 Case Study on Polymer Applications

In a collaborative research project between universities, researchers explored the use of this compound in creating high-performance coatings for industrial applications. The resulting polymers demonstrated superior resistance to heat and chemicals compared to conventional coatings, suggesting a promising direction for future research and commercial use.

Mechanism of Action

The mechanism of action of 2-Amino-5-nitronicotinonitrile involves its interaction with various molecular targets. The amino and nitro groups on the pyridine ring allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-amino-5-nitronicotinonitrile and its analogs:

Key Observations:

Substituent Effects: Nitro Group (-NO₂): The electron-withdrawing nitro group in this compound increases acidity and stabilizes negative charges, making it reactive toward nucleophilic substitution . Nitrile (-CN): The nitrile group enhances electrophilicity, enabling participation in cycloaddition reactions . Methyl (-CH₃): In 2-amino-6-methylnicotinonitrile, the electron-donating methyl group reduces polarity, lowering solubility in aqueous media compared to nitro-substituted analogs .

Positional Isomerism: 2-Amino-5-nitrobenzonitrile (benzenoid structure) exhibits a planar aromatic ring, whereas this compound (pyridine backbone) has a nitrogen atom at position 1, altering conjugation and dipole moments .

Functional Group Variation: Replacing the nitrile with a methoxycarbonyl group (as in Methyl 2-amino-5-nitronicotinate) increases solubility in organic solvents like ethanol and DMF, broadening its utility in ester-based syntheses .

Biological Activity

2-Amino-5-nitronicotinonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 162.15 g/mol

This compound features a nitro group (-NO) and a nitrile group (-C≡N), which are significant for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Nitro compounds like this one often undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind to DNA and proteins, resulting in cellular damage or modulation of signaling pathways.

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit activity against a range of pathogens by generating toxic intermediates upon reduction. This mechanism is similar to that observed in other nitro compounds such as metronidazole, which is effective against anaerobic bacteria and protozoa .

2. Antitumor Activity

Preliminary studies suggest that compounds with nitro groups can have antitumor effects. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress and DNA damage. Further research is needed to establish the specific antitumor efficacy of this compound.

Study Overview

A series of studies have been conducted to evaluate the biological effects of this compound, focusing on its mutagenic potential and cytotoxicity.

Mutagenicity Tests

In mutagenicity tests using bacterial systems such as Salmonella typhimurium, this compound demonstrated significant mutagenic activity, particularly in strains TA98 and TA100. These findings align with the general behavior of nitro compounds, which often show mutagenic potential due to their ability to form reactive species that interact with DNA .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-nitronicotinonitrile, and how can purity be optimized?

- Methodological Answer :

- Synthesis : Nitration of 2-aminonicotinonitrile using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) is a common approach. Intermediate isolation via ice-water quenching followed by neutralization with NaHCO₃ is critical to prevent decomposition .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) removes unreacted starting materials. Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) further isolates the product, with purity confirmed by HPLC (>98%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : 1H/13C NMR in DMSO-d6 identifies tautomeric forms (e.g., keto-enamine vs. imino-enol). IR spectroscopy (1700–1650 cm⁻¹) confirms nitrile and nitro group vibrations.

- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]+: 179.0463) validates molecular weight .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C: 40.9%, H: 2.3%, N: 35.7%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can mechanistic pathways for reactions involving this compound be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy at 320 nm (nitro group absorption). Vary temperature (25–60°C) to calculate activation energy using the Arrhenius equation .

- Isotopic Labeling : Use 15N-labeled starting materials to track nitro-group transfer in coupling reactions (e.g., Suzuki-Miyaura) via NMR .

- Computational Modeling : DFT calculations (B3LYP/6-311+G*) predict transition states and intermediate stability .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments from 25°C to −40°C to detect dynamic processes like tautomerism .

- 2D NMR (COSY, HSQC) : Assign cross-peaks to distinguish overlapping signals from impurities or conformers .

- X-ray Crystallography : Resolve ambiguities by comparing experimental crystal structures with computational predictions .

Q. What strategies optimize the solubility and stability of this compound in biological assays?

- Methodological Answer :

- Lyophilization : Prepare stock solutions in tert-butanol, freeze-dry, and store at −80°C for long-term stability .

Q. How can computational methods predict the reactivity of this compound in catalytic cycles?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .

Experimental Design & Data Analysis

Q. How to design experiments assessing the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Docking Studies : AutoDock Vina predicts binding modes; validate with mutagenesis data on active-site residues .

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.